
Octadecyl 2-bromoisobutyrate
Descripción general
Descripción
Octadecyl 2-bromoisobutyrate, also known as OBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. OBI is a brominated fatty acid derivative that is widely used in organic synthesis and polymer chemistry. It has also been found to have potential applications in the field of medicine, particularly in drug delivery and cancer treatment.
Aplicaciones Científicas De Investigación
1. Polymer Brushes and Surface Modification Octadecyl 2-bromoisobutyrate has been used in the formation of robust polymer brushes on gold surfaces. A study by Park et al. (2016) described the use of a bromoisobutyrate-terminated alkanethiol, which was employed to create self-assembled monolayers (SAMs) on gold. These SAMs facilitated atom-transfer radical polymerizations (ATRPs), allowing for the development of thick brushes of polymers like poly(methyl methacrylate) and polystyrene at elevated temperatures. This approach demonstrated significant thermal stability and potential for advanced surface modification techniques in materials science (Park et al., 2016).
2. Water Purification and Environmental Applications In environmental science, octadecyl 2-bromoisobutyrate has been utilized in the modification of cellulose fibers to enhance water purification. Arteta et al. (2017) reported the grafting of poly(octadecyl acrylate) to cellulose, transforming the filter paper into a hydrophobic material capable of removing pollutants like pyrene from water. This application is particularly relevant for developing more efficient and environmentally friendly water treatment methods (Arteta, Vera, & Pérez, 2017).
3. Enhanced Stability of Enzymatic and Biological Materials In the field of biotechnology, the use of octadecyl 2-bromoisobutyrate is significant in stabilizing enzymatic materials. Palomo et al. (2002) explored the interfacial adsorption of lipases on hydrophobic supports like octadecyl-Sepabeads, which resulted in the hyperactivation and stabilization of the enzymes. This methodology provides insights into the development of more stable and efficient enzyme-based industrial processes (Palomo et al., 2002).
4. Analytical Chemistry and Compound Separation Octadecyl 2-bromoisobutyrate is also valuable in analytical chemistry for compound separation and detection. For instance, Sobczak et al. (2021) investigated thin-film microextraction (TFME) blades with octadecyl groups for extracting a variety of compounds. This research contributes to the advancement of sample preparation methods in analytical chemistry, potentially leading to more efficient and environmentally friendly approaches (Sobczak, Kołodziej, & Goryński, 2021).
Propiedades
IUPAC Name |
octadecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21(24)22(2,3)23/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOQJHMBYJZWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746382 | |
| Record name | Octadecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl 2-bromoisobutyrate | |
CAS RN |
474303-15-6 | |
| Record name | Octadecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 474303-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




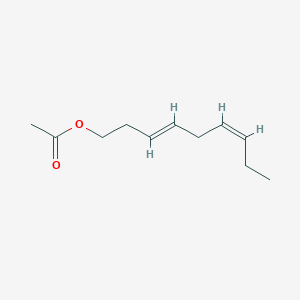
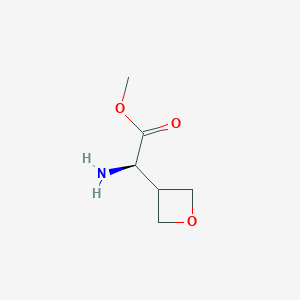
![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)
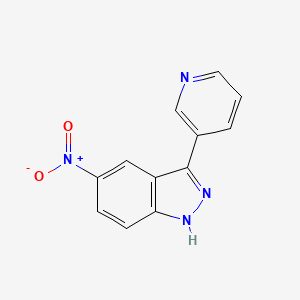
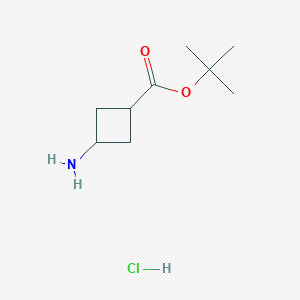
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
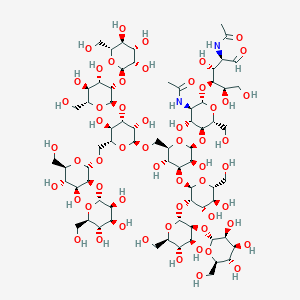


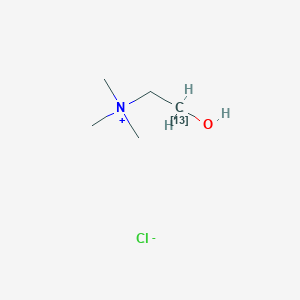
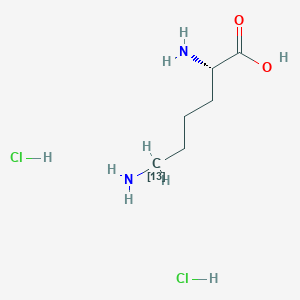
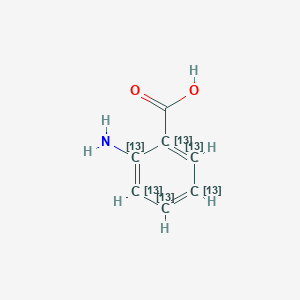
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)